10-Hydroxy Cabotegravir-d3
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Overview
Description
10-Hydroxy Cabotegravir-d3 is a stable isotope-labeled compound, specifically a deuterated form of 10-Hydroxy Cabotegravir. It is used as a reference standard in various scientific research applications. The compound has a molecular formula of C19D3H14F2N3O6 and a molecular weight of 424.37 .
Preparation Methods
The synthesis of 10-Hydroxy Cabotegravir-d3 involves multiple steps, starting from the precursor Cabotegravir. The synthetic route typically includes the introduction of deuterium atoms at specific positions in the molecule. The reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
10-Hydroxy Cabotegravir-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
10-Hydroxy Cabotegravir-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a reference standard for analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy. In biology and medicine, it is used to study the pharmacokinetics and pharmacodynamics of Cabotegravir, an HIV-1 integrase inhibitor. The compound is also employed in the development of new therapeutic agents and in the investigation of drug metabolism and interactions .
Mechanism of Action
The mechanism of action of 10-Hydroxy Cabotegravir-d3 is similar to that of Cabotegravir. It inhibits the HIV-1 integrase enzyme, which is essential for the integration of viral DNA into the host genome. By blocking this enzyme, the compound prevents the replication of the virus and reduces viral load in infected individuals. The molecular targets involved in this process include the integrase enzyme and the viral DNA .
Comparison with Similar Compounds
10-Hydroxy Cabotegravir-d3 is similar to other integrase strand transfer inhibitors such as dolutegravir, raltegravir, elvitegravir, and bictegravir. These compounds share a common mechanism of action, targeting the integrase enzyme to inhibit viral replication. this compound is unique due to its deuterated form, which provides advantages in pharmacokinetic studies by offering improved stability and reduced metabolic degradation .
Similar Compounds
- Dolutegravir
- Raltegravir
- Elvitegravir
- Bictegravir
Properties
Molecular Formula |
C19H17F2N3O6 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(3R,6S)-N-[(2,4-difluorophenyl)methyl]-10,11-dihydroxy-8,13-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,11-diene-12-carboxamide |
InChI |
InChI=1S/C19H17F2N3O6/c1-8-7-30-12-6-23-14(19(29)24(8)12)16(26)15(25)13(18(23)28)17(27)22-5-9-2-3-10(20)4-11(9)21/h2-4,8,12,25-26H,5-7H2,1H3,(H,22,27)/t8-,12+/m0/s1/i1D3 |
InChI Key |
LPQWTWPGBGIEHY-HYCLGAAASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H]1CO[C@H]2N1C(=O)C3=C(C(=C(C(=O)N3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O)O |
Canonical SMILES |
CC1COC2N1C(=O)C3=C(C(=C(C(=O)N3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O)O |
Origin of Product |
United States |
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